2-(3-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide
Overview
Description
2-(3-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide is a useful research compound. Its molecular formula is C14H18ClNO3 and its molecular weight is 283.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 283.0975211 g/mol and the complexity rating of the compound is 300. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Impact and Mechanisms of Toxicity
Chlorophenols (CPs) and dioxins are compounds structurally related to "2-(3-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide" and have been extensively studied for their environmental persistence and toxic effects. These studies provide a basis for understanding the potential environmental behavior and toxicological profile of similar compounds.
Environmental Persistence and Toxicity : Chlorophenols are known for their environmental persistence and can cause various toxic effects in aquatic organisms. They can induce oxidative stress, immune system alterations, endocrine disruption, and in higher concentrations, apoptosis in fish (Ge et al., 2017). Understanding these mechanisms is crucial for evaluating the potential impact of related compounds on non-target organisms.
Degradation and Bioremediation : The biodegradation of chlorophenols, a process often carried out by microorganisms, is a critical area of research that informs the remediation of contaminated environments. Studies on 2,4-D, a widely used herbicide with a structure sharing similarities with the query compound, highlight the importance of microbial degradation in mitigating environmental pollution (Magnoli et al., 2020).
Applications in Agriculture and Environmental Management
Given the structural similarities with chlorophenoxy herbicides like 2,4-D, "this compound" could have applications in agriculture as a herbicide. However, its use would necessitate thorough investigations into its environmental fate, toxicity, and degradation pathways to ensure it does not adversely affect ecosystems or human health.
Herbicide Use : The application in controlling broad-leaved weeds in various crops could be an area of interest, paralleling the use of 2,4-D in agriculture. The efficacy, as well as the environmental and health safety profile of the compound, would need to be established (Magnoli et al., 2020).
Environmental Safety : Considering the potential for environmental persistence and toxicity, research into safe use practices, degradation mechanisms, and remediation strategies is essential. This includes understanding the compound's behavior in soil and water, its impact on non-target species, and pathways for microbial degradation (Guemiza et al., 2017; Magnoli et al., 2020).
Properties
IUPAC Name |
2-(3-chlorophenoxy)-N-(oxolan-2-ylmethyl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-10(19-12-5-2-4-11(15)8-12)14(17)16-9-13-6-3-7-18-13/h2,4-5,8,10,13H,3,6-7,9H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLMZXAZFRUGTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CCCO1)OC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.